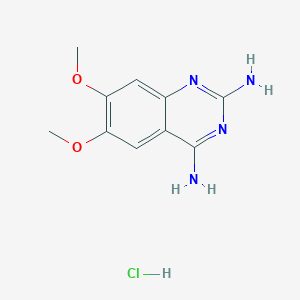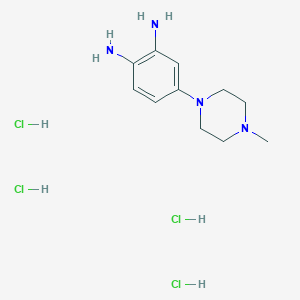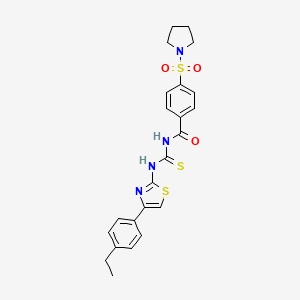
6,7-Dimethoxychinazolin-2,4-diamin; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “6,7-Dimethoxyquinazoline-2,4-diamine;hydrochloride” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with two methoxy groups attached at the 6 and 7 positions and two amino groups attached at the 2 and 4 positions .Physical And Chemical Properties Analysis
The compound has a boiling point of 489.8ºC at 760 mmHg . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Entwicklung von Antimalariamitteln
6,7-Dimethoxychinazolin-2,4-diamin wurde ausgiebig auf sein Potenzial als Antimalariamittel untersucht . Seit 2014 wurden etwa 150 verschiedene 6,7-Dimethoxychinazolin-2,4-diamine synthetisiert und auf ihre Antimalariaaktivität bewertet . Eine Verbindung namens 6,7-Dimethoxy-N(4)-(1-Phenylethyl)-2-(Pyrrolidin-1-yl)chinazolin-4-amin (20, SSJ-717) wurde aufgrund ihrer hohen Antimalariaaktivität als vielversprechender Antimalariamittelkandidat identifiziert .
Hemmung der G9a Histon-Lysin-Methyltransferase
6,7-Dimethoxychinazolin-Analoga, wie BIX-01294, sind etablierte, potente, substrat-kompetitive Inhibitoren von G9a, einer Histon-Lysin-Methyltransferase (HKMT), die an der epigenetischen Regulation beteiligt ist . G9a spielt eine zentrale Rolle bei der Installation von Histonmethylierungsmarkierungen, die mit vielen biologischen Prozessen und Krankheiten, einschließlich Krebs und AIDS, assoziiert sind . Die Hemmung von G9a durch 6,7-Dimethoxychinazolin-2,4-diamin-Derivate könnte möglicherweise zur Behandlung dieser Krankheiten eingesetzt werden .
Eigenschaften
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11;/h3-4H,1-2H3,(H4,11,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYXSIGCEJGHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)




![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)
![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)





